molecular formula C17H16ClNO4S B2766427 N-(3-acetylphenyl)-3-(4-chlorophenyl)sulfonylpropanamide CAS No. 895465-07-3

N-(3-acetylphenyl)-3-(4-chlorophenyl)sulfonylpropanamide

Cat. No. B2766427
CAS RN: 895465-07-3
M. Wt: 365.83
InChI Key: BJYAJTIBAIMVLV-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-(4-chlorophenyl)sulfonylpropanamide, also known as ACSSP, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry due to their diverse pharmacological properties. ACSSP has been found to exhibit potent biological activity and has been extensively studied for its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Asmaa M. Fahim and Mona A. Shalaby (2019) highlights the synthesis of novel benzenesulfonamide derivatives and their evaluation for antitumor activity. This research emphasizes the chemical reactivity of acetylsulfonamide derivatives towards nitrogen nucleophiles, leading to compounds with significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. The study further discusses the potential interaction of these compounds with biological targets, supported by comprehensive theoretical and experimental analysis (Fahim & Shalaby, 2019).

Anticancer Activity

Research on heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, including a focus on N-substituted derivatives for Alzheimer's disease treatment, indicates the potential drug candidacy of these compounds. The synthesis process involves several steps, leading to compounds evaluated for their enzyme inhibition activity against acetylcholinesterase (AChE), suggesting their role in Alzheimer's disease management (Rehman et al., 2018).

Inhibition of Tumor-Associated Isozyme IX

A study conducted by M. Ilies et al. (2003) delves into the inhibition of the tumor-associated isozyme carbonic anhydrase IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives. This research presents a detailed CA IX inhibition study, revealing leads that suggest the possibility of designing more potent and selective inhibitors with applications as antitumor agents (Ilies et al., 2003).

Antiviral and Antimicrobial Properties

Another study focuses on the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides and their antiviral activity, particularly against the tobacco mosaic virus. This research underscores the potential of these compounds in developing new antiviral agents (Chen et al., 2010). Additionally, the antimicrobial properties of arylsubstituted halogen(thiocyanato)amides, including those containing a 4-acetylphenyl fragment, have been investigated, revealing their potential in combating bacterial and fungal infections (Baranovskyi et al., 2018).

Molecular Structure and In Vitro Cytotoxicity

Research on 3-chloro-N-(4-sulfamoylphenethyl)propanamide explores its molecular structure, spectroscopic characterization, and in vitro cytotoxicity, providing insights into its potential therapeutic applications (Durgun et al., 2016).

properties

IUPAC Name

N-(3-acetylphenyl)-3-(4-chlorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c1-12(20)13-3-2-4-15(11-13)19-17(21)9-10-24(22,23)16-7-5-14(18)6-8-16/h2-8,11H,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYAJTIBAIMVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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